Hexyl 6-bromo-2-phenylquinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate is a chemical compound with the molecular formula C22H22BrNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a hexyl ester group, a bromine atom at the 6th position, and a phenyl group at the 2nd position of the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate typically involves a multi-step process. One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate the formation of the quinoline ring.
-
Step 1: : Synthesis of 6-bromo-2-phenylquinoline-4-carboxylic acid.
Reagents: 2-phenylquinoline, bromine, and a suitable solvent.
Conditions: The reaction is carried out under reflux conditions to ensure complete bromination.
-
Step 2: : Esterification to form this compound.
Reagents: 6-bromo-2-phenylquinoline-4-carboxylic acid, hexanol, and a dehydrating agent such as sulfuric acid.
Conditions: The reaction mixture is heated under reflux to promote esterification.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions to form different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Hydrolysis: Formation of 6-bromo-2-phenylquinoline-4-carboxylic acid.
Scientific Research Applications
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of materials with specific properties, such as fluorescence and photostability.
Mechanism of Action
The mechanism of action of Hexyl 6-bromo-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Hexyl 6-bromo-2-phenylquinoline-4-carboxylate can be compared with other quinoline derivatives such as:
6-bromo-2-phenylquinoline-4-carboxylic acid: Lacks the hexyl ester group, which affects its solubility and reactivity.
Hexyl 6-chloro-2-phenylquinoline-4-carboxylate: Substitution of bromine with chlorine alters its chemical properties and biological activity.
Hexyl 6-methyl-2-phenylquinoline-4-carboxylate:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
355419-68-0 |
---|---|
Molecular Formula |
C22H22BrNO2 |
Molecular Weight |
412.3 g/mol |
IUPAC Name |
hexyl 6-bromo-2-phenylquinoline-4-carboxylate |
InChI |
InChI=1S/C22H22BrNO2/c1-2-3-4-8-13-26-22(25)19-15-21(16-9-6-5-7-10-16)24-20-12-11-17(23)14-18(19)20/h5-7,9-12,14-15H,2-4,8,13H2,1H3 |
InChI Key |
SESYIFYCAAZCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.